molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

Cat. No. B174835
M. Wt: 271.27 g/mol
InChI Key: AWBKZLODEPRJBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Molecular Structure Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .

Scientific Research Applications

1. Role in Drug Development

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole family, is significantly valued in drug development due to the oxadiazole core's varied pharmacological properties. This compound and its relatives demonstrate extensive applications across a range of medical conditions, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic treatments. The 1,3,4-oxadiazole moiety, in particular, is noted for its efficacy and lower toxicity, making it a crucial structural unit for the synthesis of new medicinal agents aimed at treating diverse diseases (Rana, Salahuddin, & Sahu, 2020).

2. Therapeutic Applications

Research into 1,3,4-oxadiazole derivatives, including Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, underscores their importance in medicinal chemistry for a broad spectrum of therapeutic applications. These compounds have been explored for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive activities, among others. Their peculiar structural features facilitate effective binding with various enzymes and receptors, leading to a wide range of bioactivities (Verma et al., 2019).

3. Synthetic and Biological Importance

The synthetic versatility of the 1,3,4-oxadiazole ring, including its derivatives, is of paramount importance in drug synthesis (BIODS). These compounds are recognized for their broad synthetic and biological applications, particularly in developing antitumor, antifungal, antituberculous, antimalarial, and antibacterial agents. The diverse synthetic routes to these structures highlight their significance as bio-promising hybrid structures for new drug development (Karpenko, Panasenko, & Knysh, 2020).

4. Metal-Ion Sensing Applications

Beyond pharmacological applications, Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, by virtue of its 1,3,4-oxadiazole structure, contributes to the development of chemosensors. These compounds are utilized in creating high photoluminescent quantum yield frameworks for metal-ion sensing, leveraging their excellent thermal and chemical stability. This utility spans not only pharmacology but also material science and organic electronics, demonstrating the compound's versatile applications in scientific research (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKZLODEPRJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of compound 7 (59 g, 200 mmol) and triethylamine (42 ml, 0.57 mol) in carbon tetrachloride (60 ml) is added to a stirred, room temperature of triphenylphosphine (63 g, 0.24 mol) in methylene chloride (900 ml). The reaction mixture is stirred for 30 minutes and then refluxed for 12 hours. After cooling to room temperature, the volatiles are removed in vacuo and the resulting residue is filtered through silica using methylene chloride:ethyl acetate (9:1) as the eluent. After removing the volatiles in vacuo, the crude product is purified by flash column chromatography over silica gel using methylene chloride:ethyl acetate (19:1) as the eluent. 24 g (44%) Of compound 8 is obtained as orange oil, which solidifies to a yellow solid on standing.
Name
compound 7
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
44%

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